DL-Phenylalanine-2-13C
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Overview
Description
DL-Phenylalanine-2-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the phenylalanine molecule. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for various neurotransmitters. The isotopic labeling with carbon-13 makes this compound particularly useful in research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine-2-13C typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine. The carbon-13 isotope can be introduced by using carbon-13 labeled potassium cyanide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The isotopic purity is typically around 99 atom % carbon-13 .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine-2-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form phenylpyruvic acid.
Reduction: The carboxyl group can be reduced to form phenylalaninol.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
DL-Phenylalanine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the metabolic pathways of phenylalanine.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain and depression.
Industry: Used in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of DL-Phenylalanine-2-13C involves its incorporation into metabolic pathways where it acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in the biosynthesis of these neurotransmitters, such as phenylalanine hydroxylase .
Comparison with Similar Compounds
DL-Phenylalanine-2-13C can be compared with other isotopically labeled phenylalanine compounds, such as:
L-Phenylalanine-2-13C: Similar in structure but only the L-isomer is labeled.
DL-Phenylalanine-3-13C: The carbon-13 isotope is incorporated at the third carbon position.
L-Phenylalanine-1-13C: The carbon-13 isotope is incorporated at the first carbon position.
The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic and structural studies .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1 |
InChI Key |
COLNVLDHVKWLRT-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[13CH](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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